molecular formula C20H22N2O6 B15335976 Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate

Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate

Cat. No.: B15335976
M. Wt: 386.4 g/mol
InChI Key: MCLCAWRMYGGQIR-UHFFFAOYSA-N
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Description

Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a benzyl group, an ethoxy group, and a nitrobenzoate moiety, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with methyl 5-nitro-2-formylbenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of carboxylic acids.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzyl and ethoxy groups can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((benzyl(2-methoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate
  • Ethyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate
  • Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-4-nitrobenzoate

Uniqueness

Methyl 2-((benzyl(2-ethoxy-2-oxoethyl)amino)methyl)-5-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

methyl 2-[[benzyl-(2-ethoxy-2-oxoethyl)amino]methyl]-5-nitrobenzoate

InChI

InChI=1S/C20H22N2O6/c1-3-28-19(23)14-21(12-15-7-5-4-6-8-15)13-16-9-10-17(22(25)26)11-18(16)20(24)27-2/h4-11H,3,12-14H2,1-2H3

InChI Key

MCLCAWRMYGGQIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC1=CC=CC=C1)CC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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